Water Solubility: Reduced Aqueous Solubility vs. 4‑Bromo‑2‑nitrobenzoate Methyl Ester
Methyl 4‑bromo‑5‑fluoro‑2‑nitrobenzoate exhibits significantly lower predicted aqueous solubility compared to its non‑fluorinated analog methyl 4‑bromo‑2‑nitrobenzoate. At 25 °C, the calculated water solubility is 0.16 g/L for the target compound [REFS‑1] versus 0.23 g/L for methyl 4‑bromo‑2‑nitrobenzoate [REFS‑2], representing a 30% reduction in aqueous solubility. This difference is attributed to the introduction of the 5‑fluoro substituent, which increases molecular lipophilicity (XLogP3 = 2.4) and reduces hydration free energy, directly impacting formulation and purification strategies.
| Evidence Dimension | Aqueous solubility (predicted, 25 °C) |
|---|---|
| Target Compound Data | 0.16 g/L |
| Comparator Or Baseline | Methyl 4-bromo-2-nitrobenzoate (CAS 158580-57-5): 0.23 g/L |
| Quantified Difference | 30% lower solubility |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) V11.02 |
Why This Matters
Lower aqueous solubility dictates solvent selection for reactions and workups, influences chromatographic purification efficiency, and serves as a critical parameter for early-stage preformulation in drug discovery.
